molecular formula C6H11NNa2O11S2 B1435364 Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) CAS No. 536741-53-4

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)

Cat. No.: B1435364
CAS No.: 536741-53-4
M. Wt: 383.3 g/mol
InChI Key: UJRQXYRXQGQVSS-FAOVPRGRSA-L
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Description

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) (CAS No. 536741-53-4) is a sulfated carbohydrate derivative with the molecular formula C₆H₁₁NNa₂O₁₁S₂ and a molecular weight of 383.25 g/mol . It is a critical structural analog of heparin’s antithrombin binding site, playing a role in mediating anticoagulant activity by interacting with thrombin and antithrombin III . The compound features a hexane backbone with stereospecific hydroxyl, amino, and sulfate groups, making it highly polar and water-soluble. Its bis-sulfate modification at the 1,4-diyl positions distinguishes it from related monosulfated or nonsulfated sugars.

Properties

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO11S2.2Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRQXYRXQGQVSS-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NNa2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) typically involves multi-step organic reactionsThe final step involves the sulfation of the hydroxyl groups using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. Additionally, the use of automated synthesis equipment can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Table 1: Key Properties of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) and Analogous Compounds

Property Target Compound N-Acetyl-D-galactosamine-4-O-sulfate Sodium Salt (CAS 660839-03-2) G418 Sulfate (CAS 108321-42-2)
Molecular Formula C₆H₁₁NNa₂O₁₁S₂ C₈H₁₄NNaO₁₀S C₂₀H₄₄N₄O₁₈S₂
Molecular Weight (g/mol) 383.25 323.25 692.70
Key Functional Groups Bis-sulfate, amino, hydroxyl, ketone Mono-sulfate, acetamido, hydroxyl Bis-sulfate, multiple amino, hydroxyl, cyclic ethers
Biological Role Heparin antithrombin binding site; anticoagulant activity Glycosaminoglycan component; cell signaling Aminoglycoside antibiotic; protein synthesis inhibitor
Applications Biochemical studies of heparin interactions Research in glycobiology and enzymatic sulfation pathways Selection agent in genetic engineering

Sulfation Pattern and Charge Density

The target compound’s bis-sulfate groups confer higher negative charge density compared to the mono-sulfated N-acetyl-D-galactosamine derivative . This enhances its electrostatic interactions with cationic residues in antithrombin III, a mechanism critical for heparin’s anticoagulant activity. In contrast, the N-acetyl group in the galactosamine analog reduces its charge density, limiting its role to structural or signaling functions in glycoproteins .

Amino vs. Acetamido Substitutions

The primary amino group in the target compound enables pH-dependent protonation, enhancing solubility and binding versatility. The N-acetylated analog (CAS 660839-03-2) lacks this protonation capability, rendering it more stable but less reactive in enzymatic sulfation pathways .

Comparison with G418 Sulfate

G418 Sulfate, a structurally complex aminoglycoside, shares sulfation but differs fundamentally in backbone structure and function. Its large molecular weight (692.70 g/mol) and multiple amino groups facilitate ribosomal binding, disrupting protein synthesis in prokaryotic and eukaryotic cells . Unlike the target compound, G418’s biological activity is unrelated to carbohydrate-protein interactions but hinges on its ability to induce mRNA mistranslation.

Research Findings

  • Anticoagulant Efficacy: The target compound’s bis-sulfate modification is essential for high-affinity antithrombin III binding, as shown in heparin-binding assays (IC₅₀ = 12 nM vs. >100 nM for mono-sulfated analogs) .
  • Enzymatic Stability : The N-acetyl-D-galactosamine-4-O-sulfate derivative exhibits resistance to sulfatases due to its acetamido group, making it suitable for long-term glycobiology studies .

Biological Activity

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) is a compound with significant biological activity, particularly in the context of cell signaling and proliferation. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C6H11NNa2O11S2
  • Molecular Weight : 383.26 g/mol
  • CAS Number : 536741-53-4

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Cell Signaling : It has been shown to activate fibroblast growth factor receptor (FGFR) signaling pathways, promoting cell proliferation and differentiation.
  • Calcium Homeostasis : The compound influences calcium ion dynamics by activating the Na+/Ca2+ exchanger (NCX), which enhances the extrusion of calcium ions from cells.
  • Glycosaminoglycan Interactions : As a derivative of heparin, it exhibits properties similar to glycosaminoglycans, affecting cellular adhesion and migration processes.

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
Cell ProliferationPromotes proliferation via FGFR signaling
Calcium Ion RegulationEnhances calcium extrusion through NCX
Cellular AdhesionMimics heparin's effects on cell adhesion
Antimicrobial PropertiesExhibits activity against certain bacterial strains

Research Findings

  • Cell Proliferation Studies :
    • In vitro studies demonstrated that sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) significantly increases the proliferation of fibroblast cells by activating FGFR signaling pathways. This suggests potential applications in tissue regeneration and repair.
  • Calcium Dynamics :
    • Research indicates that this compound can modulate intracellular calcium levels. By enhancing the activity of NCX, it facilitates a more favorable environment for cellular functions that depend on calcium signaling.
  • Antimicrobial Activity :
    • Preliminary studies have shown that the compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)
Reactant of Route 2
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)

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